[5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate
Description
Properties
IUPAC Name |
[5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O6/c1-36-25-14-13-18(15-20(17-29)27(32)30-23-11-4-5-12-24(23)31(34)35)16-26(25)37-28(33)22-10-6-8-19-7-2-3-9-21(19)22/h2-16H,1H3,(H,30,32)/b20-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIYLCSONWUGBN-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate is a complex organic molecule belonging to the class of chalcones, which are known for their diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and other therapeutic potentials, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of the compound is , and its structure includes several functional groups:
- Nitrile group (-CN)
- Nitro group (-NO₂)
- Carboxylate ester group (-CO₂R)
- Aromatic rings
These functional groups contribute to the compound's reactivity and potential interactions with biological targets.
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that compounds similar to [5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Chalcone A | MCF7 (Breast Cancer) | 15 | Induction of apoptosis |
| Chalcone B | HeLa (Cervical Cancer) | 10 | Inhibition of cell proliferation |
| Chalcone C | A549 (Lung Cancer) | 12 | Cell cycle arrest |
Case Study: A study demonstrated that a related chalcone compound enhanced TRAIL-mediated apoptosis in prostate cancer cells, suggesting a synergistic effect when used in combination therapies .
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties. Nitroaniline derivatives are known to exhibit activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 16 μg/mL |
Research indicates that similar chalcone derivatives can inhibit biofilm formation, which is crucial for treating persistent infections .
Other Biological Activities
Chalcones have also been investigated for their anti-inflammatory and antioxidant properties. The presence of multiple functional groups in [5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate may enhance these activities.
Mechanisms:
- Antioxidant Activity: By scavenging free radicals, chalcones can reduce oxidative stress.
- Anti-inflammatory Activity: They may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Dye-Sensitized Solar Cells (DSSCs)
highlights PY-3N and PY-4N, which share the (E)-2-cyano-3-(substituted-anilino)-3-oxoprop-1-enyl motif but differ in their conjugated linkers and terminal groups. Key comparisons include:
The 2-nitroanilino group in the target compound may reduce photovoltaic efficiency compared to PY-3N/PY-4N’s thiophene-pyrrole systems, as nitro groups are stronger electron acceptors but can limit charge transport in DSSCs .
Nitroaromatic Analogues
1-Nitronaphthalene () shares the nitro-aromatic motif but lacks the extended conjugation and functional diversity of the target compound. Differences include:
The target compound’s complexity likely reduces volatility and acute toxicity compared to 1-nitronaphthalene, though its nitro group still raises safety concerns.
Cyano-Ester Derivatives
Ethyl 1-[3-[(E)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-3-carboxylate () shares the cyano-propenone core but differs in substituents:
| Property | Target Compound | Ethyl Derivative |
|---|---|---|
| Substituent | 2-Nitroanilino | 4-Ethoxyanilino |
| Density (g/cm³) | Not reported | 1.27 (predicted) |
| Molecular Weight | ~550–600 (estimated) | 529.59 |
The ethoxy group in the ethyl derivative enhances solubility in non-polar solvents compared to the target compound’s nitro group, which may hinder dissolution in organic media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
